molecular formula C17H18Cl2N2O2 B2570909 3,6-dichloro-N-[1-(3-propan-2-yloxyphenyl)ethyl]pyridine-2-carboxamide CAS No. 1210495-27-4

3,6-dichloro-N-[1-(3-propan-2-yloxyphenyl)ethyl]pyridine-2-carboxamide

Cat. No.: B2570909
CAS No.: 1210495-27-4
M. Wt: 353.24
InChI Key: OJHHTXDENQVWHT-UHFFFAOYSA-N
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Description

3,6-dichloro-N-[1-(3-propan-2-yloxyphenyl)ethyl]pyridine-2-carboxamide is a synthetic organic compound with a complex structure It contains a pyridine ring substituted with chlorine atoms at positions 3 and 6, and a carboxamide group at position 2 Additionally, it has a phenyl ring substituted with a propan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-N-[1-(3-propan-2-yloxyphenyl)ethyl]pyridine-2-carboxamide typically involves multiple steps One common approach is to start with the chlorination of pyridine to introduce chlorine atoms at the desired positionsThe phenyl ring with the propan-2-yloxy group can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is also a key consideration in industrial production.

Chemical Reactions Analysis

Types of Reactions

3,6-dichloro-N-[1-(3-propan-2-yloxyphenyl)ethyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The chlorine atoms in the pyridine ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3,6-dichloro-N-[1-(3-propan-2-yloxyphenyl)ethyl]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-[1-(3-propan-2-yloxyphenyl)ethyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,6-dichloropyridine-2-carboxamide: Lacks the phenyl ring with the propan-2-yloxy group.

    N-[1-(3-propan-2-yloxyphenyl)ethyl]pyridine-2-carboxamide: Lacks the chlorine atoms on the pyridine ring.

Uniqueness

3,6-dichloro-N-[1-(3-propan-2-yloxyphenyl)ethyl]pyridine-2-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

3,6-dichloro-N-[1-(3-propan-2-yloxyphenyl)ethyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O2/c1-10(2)23-13-6-4-5-12(9-13)11(3)20-17(22)16-14(18)7-8-15(19)21-16/h4-11H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHHTXDENQVWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(C)NC(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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